1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole
Overview
Description
1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C15H12ClN3O2 and its molecular weight is 301.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Some indole derivatives are known to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives can be diverse, ranging from the inhibition of viral replication in the case of antiviral activity, to the induction of cell death in the case of anticancer activity .
Biochemical Analysis
Biochemical Properties
1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, this compound can interact with various proteins, altering their function and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . The compound also impacts cellular metabolism by altering the activity of metabolic enzymes and affecting the production of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . For example, the inhibition of acetylcholinesterase by this compound involves the formation of a stable complex with the enzyme, blocking its activity and leading to an accumulation of acetylcholine . Additionally, this compound can interact with DNA, either by intercalating between base pairs or by forming covalent bonds with nucleotides, resulting in changes in DNA structure and function . These interactions can lead to alterations in gene expression and the activation of DNA repair mechanisms .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or high temperatures can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability, proliferation, and apoptosis . These effects are often dose-dependent and can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are influenced by the dosage administered. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can induce toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . The threshold for these adverse effects varies depending on the species and the route of administration . In some cases, chronic exposure to high doses of this compound can lead to the development of tumors or other long-term health issues .
Metabolic Pathways
This compound is involved in various metabolic pathways within the body. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The primary metabolic pathways for this compound include oxidation, reduction, and conjugation reactions . These metabolic processes can alter the pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and toxicity . Additionally, the metabolites of this compound can interact with other biomolecules, potentially leading to secondary effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters . In some cases, this compound can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by factors such as its chemical properties, the presence of targeting signals, and post-translational modifications . For example, the nitro group of this compound can undergo reduction to form reactive intermediates that can bind to mitochondrial proteins, affecting mitochondrial function and leading to the production of reactive oxygen species . Additionally, the interaction of this compound with nuclear proteins can influence gene expression and DNA repair processes .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-5-nitrobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-12-3-1-11(2-4-12)7-8-18-10-17-14-9-13(19(20)21)5-6-15(14)18/h1-6,9-10H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTUZMRLYYTGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=NC3=C2C=CC(=C3)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.